6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine
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Overview
Description
6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine is a complex organic compound characterized by the presence of a difluoromethyl group, a methyl group, and a methylsulfanyl group attached to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can enhance the scalability of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methyl-substituted derivatives.
Scientific Research Applications
6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylsulfanyl group can modulate its reactivity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with difluoromethyl and methylsulfanyl groups, such as:
- 2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones
- 6-heptafluoropropyl-2-methylsulfanylpyrimidin-4(3H)-one
Uniqueness
6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methylsulfanyl groups can enhance its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(2-methylsulfanylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-8-16-10(13(14)15)7-12(17-8)18-9-5-3-4-6-11(9)19-2/h3-7,13H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBBVNVYMUAEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2SC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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